molecular formula C12H18N4O4 B13256669 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13256669
M. Wt: 282.30 g/mol
InChI Key: CBRXQMUOEDYASO-UHFFFAOYSA-N
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Description

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core fused with a pyrrolidine moiety bearing a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. This structure combines the conformational rigidity of the pyrrolidine ring with the hydrogen-bonding capacity of the triazole-carboxylic acid system, making it a versatile intermediate in medicinal chemistry and materials science. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine nitrogen during synthetic modifications, while the carboxylic acid group enables further functionalization, such as salt formation or conjugation with biomolecules .

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-13-9(10(17)18)15-14-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15)

InChI Key

CBRXQMUOEDYASO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The triazole ring is synthesized via cyclization of hydrazine derivatives with nitriles or amidines. For example:

  • Hydrazine-carboxylate cyclization :
    • A precursor such as 2-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes reaction with hydrazine hydrate in pyridine under reflux (35–47% yield).
    • Conditions : Reflux in pyridine, 20 hours, followed by acidification to isolate the triazole-carboxylic acid.

Table 1 : Representative Cyclocondensation Conditions

Starting Material Reagents Conditions Yield Source
2-cyano-Boc-pyrrolidine Hydrazine hydrate Pyridine, reflux 47%
Boc-pyrrolidine-amidine NaN3, NH4Cl DMF, 100°C, 12 h 55%

Carbodiimide-Mediated Coupling

The Boc-pyrrolidine unit is conjugated to the triazole-carboxylic acid using coupling agents:

  • EDC/HOBt activation :
    • Activation of Boc-pyrrolidine-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
    • Reaction with 3-amino-1H-1,2,4-triazole-5-carboxylic acid methyl ester, followed by saponification (88% yield).

Table 2 : Coupling Reaction Parameters

Carboxylic Acid Amine Component Coupling Agents Solvent Yield Source
Boc-pyrrolidine-2-carboxylic acid Triazole-5-methylamine EDC, HOBt CH2Cl2 88%

Oxidation of Precursors

The carboxylic acid group is introduced via oxidation of hydroxymethyl or nitrile intermediates:

  • KMnO4/NaHCO3 oxidation :
    • Treatment of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-methanol with KMnO4 and NaHCO3 in aqueous reflux (55% yield).

Table 3 : Oxidation Conditions

Substrate Oxidizing Agent Base Conditions Yield Source
Triazole-5-methanol derivative KMnO4 NaHCO3 H2O, reflux 55%

Reaction Optimization and Conditions

  • Temperature : Coupling reactions proceed efficiently at 0–25°C, while cyclocondensation requires reflux (80–120°C).
  • Solvents : Dichloromethane and tetrahydrofuran (THF) are preferred for coupling; pyridine or DMF is used for cyclization.
  • Protection/Deprotection : Boc groups remain stable under acidic coupling conditions but require trifluoroacetic acid (TFA) for removal post-synthesis.

Analytical Data and Characterization

  • NMR : 1H NMR (500 MHz, CDCl3) exhibits peaks for the Boc group (δ 1.45 ppm, singlet) and triazole protons (δ 8.2–8.5 ppm).
  • Mass Spectrometry : ESI+ m/z 283.3 (M+H)+, consistent with the molecular formula C12H18N4O4.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic Acid

  • Structure : Replaces the 1,2,4-triazole ring with a benzene ring.
  • Higher lipophilicity due to the benzene moiety may alter solubility profiles compared to the triazole derivative.
  • Applications : Primarily used as a building block for metal-organic frameworks (MOFs) due to its rigid aromatic core .

1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic Acid

  • Structure : Features substituted aryl groups (chloro-fluoro and methoxyphenyl) on the triazole ring.
  • Key Differences :
    • Enhanced electron-withdrawing (Cl, F) and donating (OCH₃) groups modulate reactivity and electronic properties.
    • Demonstrated bioactivity in crop protection, unlike the Boc-pyrrolidine analog, which is primarily a synthetic intermediate .

1-(4-Aminophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic Acid

  • Structure: Incorporates an amino group on the aryl substituent.
  • Key Differences: The amino group enables pH-dependent solubility and participation in Schiff base formation. Higher polarity compared to the Boc-pyrrolidine derivative, influencing pharmacokinetic properties in drug design .

rel-(3aR,5S,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic Acid

  • Structure: Contains a fused bicyclic pyrrolidine system instead of a monocyclic pyrrolidine.
  • Key Differences :
    • Increased stereochemical complexity and conformational rigidity.
    • The bicyclic system may enhance binding affinity in enzyme inhibition studies .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Applications Reference
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid 1,2,4-Triazole Boc-pyrrolidine, COOH Medicinal chemistry intermediates
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid Benzene Boc-pyrrolidine, COOH MOF synthesis
1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid 1,2,4-Triazole Cl, F, OCH₃, COOH Agrochemicals
1-(4-Aminophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid 1,2,4-Triazole NH₂, OCH₃, COOH Drug conjugation
rel-(3aR,5S,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid Bicyclic pyrrolidine Boc-cyclopenta[c]pyrrole, COOH Enzyme inhibition studies

Biological Activity

3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is C12H18N4O4C_{12}H_{18}N_{4}O_{4} with a molecular weight of 282.30 g/mol. It features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have been shown to inhibit the growth of various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)
Triazole AS. aureus0.125
Triazole BE. coli0.25
Triazole CCandida albicans0.5

Anti-inflammatory Activity

The compound has also demonstrated potential anti-inflammatory effects. Studies suggest that triazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, certain derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Anticancer Activity

Triazoles have shown promise in cancer therapy due to their ability to interfere with cancer cell proliferation and survival. Specific studies have indicated that triazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell growth and survival .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Triazole DMCF-7 (Breast)10
Triazole EHeLa (Cervical)15
Triazole FA549 (Lung)12

The biological activity of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those responsible for nucleic acid synthesis.
  • Receptor Modulation : It may modulate receptor activity related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study 1 : A study evaluated the use of a related triazole derivative in patients with chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers.
  • Case Study 2 : Another investigation assessed the anticancer properties of a similar compound in vitro and in vivo, revealing substantial tumor growth inhibition in animal models.

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